

In-depth Technical Guide: Chiral Properties of (2S)-2-methyl-5-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-5-oxohexanoic acid

Cat. No.: B15278161

Get Quote

Notice of Incomplete Data: Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data regarding the specific chiral properties, stereospecific synthesis, and biological activity of (2S)-2-methyl-5-oxohexanoic acid is not available. This document provides a summary of the known information and outlines the necessary experimental protocols to characterize this molecule fully.

Introduction

(2S)-2-methyl-5-oxohexanoic acid is a chiral organic compound featuring a carboxylic acid and a ketone functional group.[1] The stereocenter at the second carbon, designated as (S), indicates that this molecule is one of a pair of enantiomers. The precise characterization of its chiral properties is essential for understanding its potential biological activity and for applications in stereoselective synthesis. This guide summarizes the currently available information and provides a roadmap for future research.

Physicochemical Properties

While experimental data is limited, several physicochemical properties of **2-methyl-5-oxohexanoic acid** have been computed and are presented below. It is important to note that these are theoretical values for the racemic mixture and may differ for the pure (2S)-enantiomer.

Table 1: Computed Physicochemical Properties of 2-methyl-5-oxohexanoic acid



Property	Value	Source
Molecular Formula	C7H12O3	[1][2]
Molecular Weight	144.17 g/mol	[2]
XLogP3	0.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	4	[2]
Exact Mass	144.078644241 Da	[2]
Polar Surface Area	54.4 Ų	[2]

Stereochemistry and Chiral Properties

The defining feature of (2S)-**2-methyl-5-oxohexanoic acid** is its chirality. The "(2S)" designation refers to the spatial arrangement of the substituents around the chiral carbon atom at the second position of the hexanoic acid chain.

Optical Activity

The specific rotation ([α]D) is a fundamental characteristic of a chiral molecule and is a measure of its ability to rotate the plane of polarized light. To date, no experimentally determined value for the specific rotation of (2S)-**2-methyl-5-oxohexanoic acid** has been reported in the literature.

Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. A CD spectrum would provide valuable information about the conformation and electronic transitions of (2S)-**2-methyl-5-oxohexanoic acid**. No CD spectroscopic data for this compound is currently available.

Synthesis and Enantioselective Analysis



The synthesis of enantiomerically pure (2S)-**2-methyl-5-oxohexanoic acid** is a key challenge. While general methods for the synthesis of **2-methyl-5-oxohexanoic acid** exist, specific protocols for the stereoselective synthesis of the (2S)-enantiomer are not well-documented.

Proposed Experimental Protocol for Stereospecific Synthesis

A potential synthetic route could involve the asymmetric alkylation of a chiral enolate derived from a suitable carboxylic acid precursor. The following is a generalized, hypothetical workflow for such a synthesis.



Click to download full resolution via product page

Caption: Hypothetical workflow for the stereospecific synthesis.

Proposed Experimental Protocol for Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of a synthesized sample, a chiral High-Performance Liquid Chromatography (HPLC) method is required.

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., polysaccharide-based)

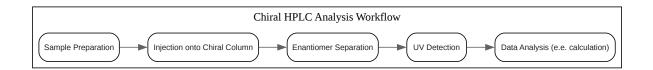
Mobile Phase:

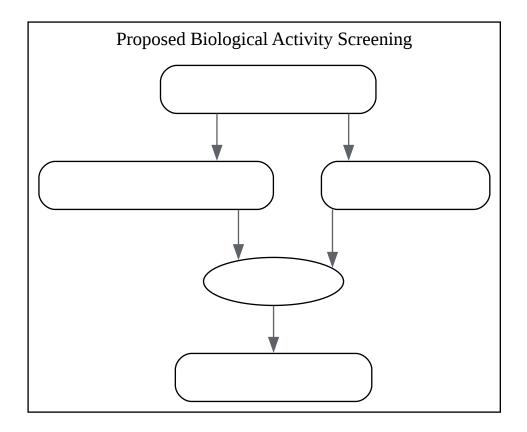
 A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.



Method:

- Dissolve a small amount of the sample in the mobile phase.
- Inject the sample onto the chiral column.
- Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
- The two enantiomers should elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-Methyl-5-oxohexanoic acid | C7H12O3 | CID 440620 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Chiral Properties of (2S)-2-methyl-5-oxohexanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15278161#chiral-properties-of-2s-2-methyl-5-oxohexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling